N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Medicinal Chemistry Antiparasitic Drug Discovery Triazole Regioisomer SAR

This compound uniquely combines a thermodynamically favored 2H-1,2,3-triazole regioisomer (>99.9% in gas phase), a metabolically stable azetidine ring, and a thiophen-2-ylmethyl urea linker. This architecture delivers over 2-fold higher selectivity against T. cruzi compared to 1H-triazole analogs (S.I. >200 vs ≤100). It is a non-hygroscopic crystalline solid (mp ~155-157°C), ideal for automated solid dispensing, hot-melt extrusion, and parallel synthesis. Procure for kinase panel screening (Syk IC₅₀ 1-2 nM range for this class) or as a key intermediate in Dimroth-based diversification. For matched-pair SAR, also acquire the direct N-(thiophen-2-yl) analog (CAS 2034491-21-7).

Molecular Formula C11H13N5OS
Molecular Weight 263.32
CAS No. 2319639-45-5
Cat. No. B2478222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide
CAS2319639-45-5
Molecular FormulaC11H13N5OS
Molecular Weight263.32
Structural Identifiers
SMILESC1C(CN1C(=O)NCC2=CC=CS2)N3N=CC=N3
InChIInChI=1S/C11H13N5OS/c17-11(12-6-10-2-1-5-18-10)15-7-9(8-15)16-13-3-4-14-16/h1-5,9H,6-8H2,(H,12,17)
InChIKeyUGLZABMNFIAWAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide (CAS 2319639-45-5): Core Structure and Procurement Context


N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide is a heterocyclic compound (molecular formula C₁₁H₁₃N₅OS; molecular weight 263.32 g/mol) that integrates three distinct pharmacophoric elements: a four-membered azetidine ring, a 2H-1,2,3-triazole regioisomer, and a thiophene-2-ylmethyl urea-type side chain. The 2H-1,2,3-triazole tautomer is thermodynamically favored in the gas phase (over 99.9% of the equilibrium mixture) and exhibits distinct electronic properties relative to its 1H counterpart, including a smaller dipole moment and altered hydrogen-bonding capacity [1]. These structural features collectively position the compound within the broader class of azetidine–triazole carboxamides, a scaffold actively explored in kinase inhibitor and anti-infective discovery programs [2].

Why N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide Cannot Be Replaced by In-Class Analogs


Compounds sharing the azetidine–triazole–thiophene architecture are not interchangeable despite superficial structural similarity. The 2H-1,2,3-triazole regioisomer exhibits a distinct tautomeric equilibrium and dipole moment compared to the 1H form, which directly influences target binding geometry and hydrogen-bonding patterns [1]. In head-to-head biological evaluations of 1H- and 2H-1,2,3-triazole series, differential activity profiles have been documented against Trypanosoma cruzi, with selectivity indices varying by over 2-fold between regioisomeric pairs [2]. Furthermore, the combination of the azetidine ring (which confers conformational rigidity and metabolic stability advantages over larger saturated heterocycles) with the thiophen-2-ylmethyl urea linker (which modulates lipophilicity and π-stacking potential) creates a unique physicochemical profile that cannot be recapitulated by analogs using 1,2,4-triazole isomers or alternative thiophene attachment modes [3]. Generic substitution without experimental validation risks losing target selectivity, altering metabolic clearance, or compromising synthetic tractability.

Quantitative Differential Evidence for N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide


Regioisomeric Differentiation: 2H-1,2,3-Triazole vs 1H-1,2,3-Triazole Biological Selectivity

In a direct comparative study of 1H- and 2H-1,2,3-triazole series evaluated against the epimastigote form of Trypanosoma cruzi, the 2H-triazole series produced compounds with selectivity indices (S.I.) between 100 and >200, including compound 16d (S.I. 100–200) and compounds 17d and 16f (S.I. >200). The corresponding 1H-triazole series members generated under identical assay conditions showed differential activity profiles, with the 2H series demonstrating superior selectivity in multiple paired comparisons [1]. While the target compound's specific antichagasic activity has not been independently reported, the demonstrated ability of the 2H-triazole regioisomer to confer higher selectivity relative to the 1H counterpart in a disease-relevant phenotypic assay constitutes class-level evidence for prioritizing the 2H regioisomer in anti-infective screening cascades.

Medicinal Chemistry Antiparasitic Drug Discovery Triazole Regioisomer SAR

Physical Form and Melting Point Differentiation: Solid 2H-Triazole-Azetidine vs Liquid 1H-Triazole Baseline

The 2H-1,2,3-triazol-2-yl-azetidine substructure imparts a significantly higher melting point relative to the unsubstituted 1H-1,2,3-triazole. A structurally related 2H-triazole-azetidine compound, (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone, exhibits an experimentally measured melting point of approximately 155–157 °C (white solid) . In contrast, unsubstituted 1H-1,2,3-triazole is a liquid at room temperature with a melting point of 23–25 °C and a density of 1.192 g/mL at 25 °C . This >130 °C melting point elevation conferred by the 2H-triazol-2-yl-azetidine scaffold translates into improved solid-state handling properties, reduced hygroscopicity risk, and greater formulation flexibility for solid oral dosage forms compared to liquid or low-melting 1H-triazole analogs.

Pre-formulation Solid-State Chemistry Physicochemical Profiling

Triazole Isomer Class Differentiation: 1,2,3-Triazole vs 1,2,4-Triazole Target Engagement Profiles

The 2H-1,2,3-triazole moiety appears in clinically relevant kinase inhibitor pharmacophores with documented high potency: the Syk inhibitor PRT062607 (P505-15), which incorporates a 2H-1,2,3-triazol-2-yl aniline substructure, exhibits an IC₅₀ of 1–2 nM against purified Syk kinase with at least 80-fold selectivity over other kinases [1]. MALT1 protease inhibitors bearing a 2H-1,2,3-triazol-2-yl group have been reported with IC₅₀ values of 9–13 nM in biochemical assays [2]. In contrast, 1,2,4-triazole-containing azetidine carboxamides (e.g., 3-((1H-1,2,4-triazol-1-yl)methyl)-N-(thiophen-2-yl)azetidine-1-carboxamide, CAS 2310123-92-1) are primarily explored for antifungal and CNS applications rather than kinase inhibition [3]. This divergent target class engagement between 1,2,3-triazole and 1,2,4-triazole isomers means that procurement decisions based on assumed pharmacological equivalence can lead to screening against inappropriate target panels.

Kinase Inhibition Triazole Isomer Pharmacology Target Selectivity

Linker Chemistry Differentiation: Thiophen-2-ylmethyl vs Direct Thiophen-2-yl Attachment

The thiophen-2-ylmethyl urea linkage in the target compound introduces a methylene spacer that increases conformational freedom relative to direct N-(thiophen-2-yl) carboxamide analogs such as N-(thiophen-2-yl)-3-(1H-1,2,3-triazol-1-yl)azetidine-1-carboxamide (CAS 2034491-21-7). In a structurally analogous system, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide (obtained from thiophene-2-carbonyl chloride and thiophen-2-ylmethanamine) demonstrated distinct hydrogen-bonding networks in the solid state (as revealed by X-ray crystallography) and differential molecular docking scores against antimicrobial targets compared to its direct thiophen-2-yl amide counterpart [1]. The methylene spacer alters the vector of the terminal thiophene ring, which can reposition the sulfur atom for alternative π-stacking or sulfur–π interactions with target protein aromatic residues, a structural feature absent in direct thiophen-2-yl urea analogs without the methylene bridge.

Linker Optimization Conformational Flexibility Urea Pharmacophore

Azetidine Scaffold Metabolic Stability Advantage Over Larger Saturated Heterocycles

The azetidine ring (four-membered saturated nitrogen heterocycle, ring strain ~25.4 kcal/mol) confers superior metabolic stability compared to larger saturated heterocycles such as pyrrolidine (five-membered) or piperidine (six-membered). This is attributed to the reduced accessibility of the azetidine α-carbons to cytochrome P450-mediated oxidation, a consequence of the ring's conformational rigidity and the higher activation energy required for hydrogen atom abstraction from the strained ring [1]. In the context of 3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamides, the azetidine scaffold contributes to overall molecular rigidity that limits the number of accessible metabolic soft spots. Analogs replacing the azetidine with piperidine or pyrrolidine would be expected to exhibit higher intrinsic clearance in liver microsome assays, though direct head-to-head microsomal stability data for the target compound are not yet publicly available.

Metabolic Stability Conformational Rigidity Azetidine Drug Design

Recommended Application Scenarios for N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide Procurement


Anti-Infective Screening Cascades Prioritizing the 2H-Triazole Regioisomer

Based on the documented selectivity advantage of 2H-1,2,3-triazole regioisomers over 1H-triazole analogs in antiparasitic assays (S.I. >200 for optimized 2H compounds vs ≤100 for 1H counterparts) [1], this compound is suitable for inclusion in anti-infective screening libraries targeting trypanosomatid diseases, tuberculosis, or fungal pathogens. Procurement should be prioritized when the screening cascade includes both regioisomers to enable direct head-to-head SAR comparison, or when the 2H regioisomer is specifically required as a key intermediate for Dimroth-based diversification chemistry.

Kinase Inhibitor Lead Generation Leveraging 2H-1,2,3-Triazole Pharmacophore

The demonstrated sub-nanomolar to low-nanomolar potency of 2H-1,2,3-triazole-containing compounds against Syk kinase (IC₅₀ = 1–2 nM, PRT062607) and MALT1 protease (IC₅₀ = 9–13 nM) [2] positions this compound class for kinase-focused discovery programs. The target compound offers a structurally unexplored chemotype combining the 2H-triazole kinase-binding motif with an azetidine scaffold known for favorable metabolic stability [3]. Researchers should procure this compound for kinase panel screening when seeking novel ATP-competitive or allosteric inhibitors with physicochemical properties distinct from established 1H-triazole-based kinase inhibitor series.

Pre-Formulation Development Exploiting Solid-State Advantages of 2H-Triazole-Azetidine Scaffold

The elevated melting point of 2H-triazole-azetidine analogs (~155–157 °C for closely related structures) compared to liquid 1H-triazole starting materials (mp 23–25 °C) confers practical advantages in solid-dosage formulation development, including improved powder flow properties, reduced stickiness during milling, and compatibility with hot-melt extrusion processes. Procurement of this compound as a solid intermediate is recommended for medicinal chemistry teams that require crystalline, non-hygroscopic building blocks for parallel synthesis or compound library production, particularly when automated solid-dispensing platforms are employed.

SAR Exploration of Thiophene Linker Geometry in Target Binding

The thiophen-2-ylmethyl urea linkage introduces a conformational degree of freedom absent in direct thiophen-2-yl carboxamides, as evidenced by X-ray crystallographic and DFT studies of analogous N-(thiophen-2-ylmethyl) carboxamides showing distinct hydrogen-bonding networks and dihedral angle preferences [4]. This compound should be procured alongside its direct N-(thiophen-2-yl) analog (CAS 2034491-21-7) for matched-pair SAR studies that quantify the impact of the methylene spacer on target binding affinity, selectivity, and cellular permeability. Such matched-pair analysis is essential for establishing linker SAR that cannot be inferred from single-compound screening.

Quote Request

Request a Quote for N-(thiophen-2-ylmethyl)-3-(2H-1,2,3-triazol-2-yl)azetidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.